N,N-Dipropyltryptamine Oxalate
Description
Properties
CAS No. |
1796932-63-2 |
|---|---|
Molecular Formula |
C18H26N2O4 |
Molecular Weight |
334.416 |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-N-propylpropan-1-amine;oxalic acid |
InChI |
InChI=1S/C16H24N2.C2H2O4/c1-3-10-18(11-4-2)12-9-14-13-17-16-8-6-5-7-15(14)16;3-1(4)2(5)6/h5-8,13,17H,3-4,9-12H2,1-2H3;(H,3,4)(H,5,6) |
InChI Key |
IFCAJIQWJKAPSO-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)CCC1=CNC2=CC=CC=C21.C(=O)(C(=O)O)O |
Synonyms |
N,N-Dipropyl-1H-indole-3-ethanamine Oxalate; 3-[2-(Dipropylamino)ethyl]-indole; DPT Oxalate; |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of N,n Dipropyltryptamine
Established Synthetic Pathways for N,N-Dipropyltryptamine
The synthesis of N,N-dialkylated tryptamines, including N,N-Dipropyltryptamine (DPT), has been approached through several established chemical routes. One of the most significant preparative methods is the Speeter and Anthony synthesis. rsc.org This pathway involves the reduction of a corresponding (substituted) indole-3-yl-glyoxalylamide intermediate using a metal hydride reducing agent, such as lithium aluminum hydride, to yield the final tryptamine (B22526). rsc.org
Another common approach is the direct alkylation of the primary amine of the tryptamine side chain. A documented synthesis of DPT involves dissolving tryptamine and an organic base like diisopropylethylamine in a solvent such as diethyl ether. researchgate.net An alkylating agent, in this case, 1-iodopropane, is added dropwise. researchgate.net The reaction proceeds over several hours at room temperature, and after filtration and evaporation, the crude product is purified via chromatography to yield N,N-di-n-propyltryptamine. researchgate.net This particular method reported a yield of 46%. researchgate.net
Reductive Amination Approaches to Tryptamine Synthesis
Reductive amination is a versatile and widely used method for synthesizing amines, including tryptamines. nih.govresearchgate.net This process typically involves the reaction of a primary amine (like tryptamine) with an aldehyde or ketone to form an intermediate imine or enamine, which is then reduced in situ to the target secondary or tertiary amine. nih.gov
While specific protocols for DPT synthesis via this method are not extensively detailed in the provided research, the synthesis of its close structural homolog, N,N-dimethyltryptamine (DMT), provides a well-characterized example of this approach. nih.govresearchgate.net In a typical synthesis of DMT, tryptamine is reacted with an aqueous solution of formaldehyde (B43269) in the presence of acetic acid, followed by reduction with sodium cyanoborohydride. nih.govresearchgate.net The choice of reducing agent is critical; for instance, substituting sodium cyanoborohydride with the harsher sodium borohydride (B1222165) can lead to the formation of undesired side products, such as tetrahydro-β-carboline (THBC), instead of the intended DMT. nih.govresearchgate.net
The table below, derived from studies on DMT synthesis, illustrates how modifying the stoichiometry of reactants impacts the formation of the final product and various byproducts.
Table 1: Influence of Reagent Stoichiometry on DMT Synthesis via Reductive Amination Data adapted from a study on N,N-dimethyltryptamine synthesis. researchgate.net
| Reaction No. | Tryptamine (eq) | Formaldehyde (FA) (eq) | Acetic Acid (A) (eq) | Reducing Agent (RA) (eq) | DMT Yield (%) | Byproducts Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 1.0 | 2.3 | 3.4 | 1.6 | 68 | 32 |
| 2 | 1.0 | 4.6 | 3.4 | 1.6 | 75 | 25 |
| 3 | 1.0 | 2.3 | 1.7 | 1.6 | 55 | 45 |
| 4 | 1.0 | 2.3 | 3.4 | 0.8 | 40 | 60 |
Design and Synthesis of N,N-Dipropyltryptamine Analogs and Derivatives
The design and synthesis of analogs of tryptamines are of significant interest in medicinal chemistry and pharmacological research. ugent.beacs.org These efforts often involve modifying the indole (B1671886) ring or the N,N-dialkyl substituents to study structure-activity relationships. rsc.org
A powerful method for generating tryptamine analogs is the Fischer indole synthesis. nih.gov This reaction can be adapted for continuous flow systems, allowing for the rapid and clean synthesis of various tryptamine derivatives. nih.govresearchgate.net Research in this area has led to the successful synthesis of several DMT analogs, including those with substitutions on the indole ring, such as 5-Bromo-DMT, 5-Fluoro-DMT, and 5-Methoxy-DMT. nih.gov This approach starts with a substituted phenylhydrazine (B124118) hydrochloride and reacts it with 4-(dimethylamino)butyraldehyde diethyl acetal (B89532) under optimized flow conditions. nih.gov The resulting freebase products can be converted into more stable salt forms, such as fumarates, for easier handling and storage. nih.gov
The table below summarizes the results from a continuous flow synthesis of various DMT analogs, demonstrating the versatility of the Fischer indole reaction for creating a library of related compounds.
Table 2: Continuous Flow Synthesis of DMT Analogs via Fischer Indole Reaction nih.govresearchgate.net
| Compound | Starting Phenylhydrazine | Reaction Temp (°C) | Residence Time (min) | Isolated Yield (%) |
|---|---|---|---|---|
| N,N-Dimethyltryptamine (DMT) | Phenylhydrazine HCl | 80 | 10 | 93 (as fumarate (B1241708) salt) |
| 5-Methoxy-DMT | 4-Methoxyphenylhydrazine HCl | 100 | 10 | 98 |
| 5-Bromo-DMT | 4-Bromophenylhydrazine HCl | 120 | 20 | 94 |
| 5-Fluoro-DMT | 4-Fluorophenylhydrazine HCl | 100 | 10 | 96 |
| 5-Methyl-DMT | p-Tolylhydrazine HCl | 100 | 10 | 95 |
Optimization Strategies in N,N-Dipropyltryptamine Synthesis Research
Optimization of synthetic routes is crucial for improving efficiency, safety, and yield while reducing environmental impact. nih.govacs.org In tryptamine synthesis, several optimization strategies have been explored.
One major advancement is the adoption of continuous flow chemistry. researchgate.net As demonstrated with DMT and its analogs, flow synthesis allows for precise control over reaction parameters like temperature and residence time, leading to cleaner reactions, higher yields, and improved safety, especially when handling hazardous chemicals. nih.govresearchgate.net This methodology also facilitates in-line extraction and purification, making the process more efficient and scalable. nih.gov
Another key area of optimization is the choice of reagents. The conventional reduction of 3-(2-nitrovinyl)indoles to tryptamines often uses harsh reagents like lithium aluminum hydride (LiAlH4), which can be expensive, moisture-sensitive, and cause unwanted side reactions such as dehalogenation. tci-thaijo.org Research has shown that a combination of sodium borohydride (NaBH4) and nickel(II) acetate (B1210297) (Ni(OAc)2·4H2O) can serve as a milder and more selective reducing system, avoiding these issues. tci-thaijo.org
Furthermore, the final form of the compound is a target for optimization. Tryptamine freebases can be oily or have low melting points and poor stability. google.com Converting them into crystalline salts, such as hydrochlorides, fumarates, or oxalates, significantly improves their physicochemical properties. google.comnih.gov The formation of N,N-Dipropyltryptamine Oxalate (B1200264) is an example of this strategy, yielding a stable, crystalline solid that is easier to handle, purify, and store for research purposes. scbt.com The selection of the appropriate salt form can enhance stability, increase the melting point, and improve solubility. google.com
Molecular and Cellular Pharmacology of N,n Dipropyltryptamine Preclinical Investigations
Receptor Binding and Functional Activity Profiles
N,N-Dipropyltryptamine (DPT) is a synthetic tryptamine (B22526) that interacts with various neurotransmitter receptors and transporters. karger.comresearchgate.net Its pharmacological profile is primarily characterized by its activity as a serotonin (B10506) receptor agonist, particularly at the 5-HT₂A and 5-HT₁A subtypes.
Serotonin Receptor Subtype (5-HTR) Affinities and Efficacies
Preclinical research indicates that DPT binds to multiple serotonin receptor subtypes, with notable affinity for the 5-HT₁A, 5-HT₂A, and 5-HT₂C receptors. nih.govnih.gov The interaction of DPT with these receptors is fundamental to its pharmacological effects observed in preclinical models. nih.gov
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Efficacy (Emax) | Assay Type | Reference |
|---|---|---|---|---|---|
| 5-HT1A | 100 (IC50) | - | Partial Agonist (53% ± 3.67 relative to 5-HT) | [³H]8-OH-DPAT competition; cAMP/γ-S-GTP incorporation | nih.govnih.gov |
| 5-HT2A | - | - | Full Agonist | TRUPATH Gα/βγ biosensors | nih.gov |
| 5-HT1B | - | - | Low-potency Agonist (83% ± 1.95 relative to 5-HT) | TRUPATH Gα/βγ biosensors | nih.gov |
Agonism at the 5-HT₂A receptor is a key mechanism for many tryptamines. researchgate.netcymitquimica.com DPT is a full agonist at the 5-HT₂A receptor. nih.gov The activation of 5-HT₂A receptors by agonists typically initiates a signaling cascade involving the hydrolysis of phosphoinositides. nih.gov For tryptamines in general, their interaction with the 5-HT₂A receptor is considered crucial for their psychoactive effects. nih.gov The effectiveness of 5-HT₂A antagonists in blocking the behavioral effects of DPT in animal models strongly supports the significant role of this receptor in mediating its actions. nih.gov
The concept of biased agonism, where a ligand preferentially activates one signaling pathway over another at the same receptor, is an area of growing interest in pharmacology. ugent.be While research has identified biased agonism in some psychedelic compounds, particularly within the phenethylamine (B48288) class, studies have not found statistically significant biased agonism for tryptamines like DPT at the 5-HT₂A receptor when comparing β-arrestin 2 recruitment and miniGαq activation. ugent.be
Receptor desensitization, a process where a receptor's response to a drug diminishes over time with continuous exposure, is another important aspect of receptor pharmacology. frontiersin.orgdiabetesjournals.org While specific research on DPT-induced receptor desensitization is limited, it is a known phenomenon for G-protein coupled receptors. For instance, studies on other receptor systems, like the prostacyclin and dopamine (B1211576) D2 receptors, demonstrate that prolonged agonist exposure can lead to a decrease in receptor responsiveness. nih.govahajournals.org
Other Serotonin Receptor Subtype Engagements (e.g., 5-HT1B, 5-HT2C)
Interactions with Biogenic Amine Transporter Systems
DPT has been shown to interact with biogenic amine transporters, which are responsible for the reuptake of neurotransmitters like serotonin, dopamine, and norepinephrine (B1679862) from the synaptic cleft. nih.govmdpi.com DPT inhibits the uptake of serotonin via the serotonin transporter (SERT) with a Kᵢ value of 0.594 ± 0.12 μM. researchgate.net It also inhibits dopamine and norepinephrine reuptake with IC₅₀ values of 23 μM and 9.1 μM, respectively. Studies have demonstrated that DPT and related tryptamines act as substrates for both the plasma membrane serotonin transporter (SERT) and the vesicular monoamine transporter 2 (VMAT2). researchgate.netsnmjournals.org This indicates that DPT can be transported into neurons and synaptic vesicles, potentially influencing neurotransmitter storage and release. researchgate.netnih.gov
| Transporter | Inhibition Constant (Ki or IC50, µM) | Assay Type | Reference |
|---|---|---|---|
| Serotonin Transporter (SERT) | 0.594 ± 0.12 (Ki) | [³H]5-HT uptake inhibition | researchgate.net |
| Serotonin Transporter (SERT) | 2.9 (IC50) | Monoamine reuptake inhibition | |
| Dopamine Transporter (DAT) | 23 (IC50) | Monoamine reuptake inhibition | |
| Norepinephrine Transporter (NET) | 9.1 (IC50) | Monoamine reuptake inhibition |
Serotonin Transporter (SERT) Modulation
Preclinical studies have demonstrated that N,N-Dipropyltryptamine (DPT) interacts with the serotonin transporter (SERT). Research indicates that DPT and related tryptamine compounds inhibit the re-uptake of monoamines, including serotonin. researchgate.net Specifically, DPT has been identified as a substrate of the serotonin transporter. nih.gov This interaction suggests that DPT can be transported into presynaptic neurons by SERT, a characteristic shared with other psychoactive tryptamines. researchgate.net The affinity of DPT for SERT is considered to be in the low micromolar range. acs.org
One study utilizing rat brain synaptosomes found that DPT inhibited the re-uptake of serotonin, although it had minimal effect on monoamine release. researchgate.net This inhibitory action on SERT contributes to an increase in the synaptic concentration of serotonin, which is a common mechanism for many psychoactive substances that interact with monoamine transporters. researchgate.net
Dopamine and Norepinephrine Transporter Interactions
In addition to its effects on the serotonin transporter, N,N-Dipropyltryptamine (DPT) also interacts with dopamine (DAT) and norepinephrine (NET) transporters. Preclinical research using rat brain synaptosomes has shown that DPT inhibits the re-uptake of both dopamine and norepinephrine. researchgate.net However, similar to its effect on serotonin, DPT was found to have little to no effect on the release of these monoamines. researchgate.net
The inhibition of DAT and NET by DPT suggests a broader mechanism of action that is not limited to the serotonergic system. researchgate.net By blocking the re-uptake of dopamine and norepinephrine, DPT can lead to their accumulation in the synaptic cleft, thereby enhancing dopaminergic and noradrenergic neurotransmission. researchgate.net It is important to note that while DPT interacts with these transporters, the potency of this interaction can vary compared to other psychoactive compounds. nih.gov
Enzyme Interactions and Inhibition Studies (e.g., MAO, COX)
The metabolism of tryptamines like N,N-Dipropyltryptamine (DPT) is significantly influenced by enzymes such as monoamine oxidase (MAO). MAO is responsible for the degradation of various monoamines, including endogenous neurotransmitters and exogenous compounds like DMT. researchgate.netnih.gov Tryptamine derivatives are primarily metabolized through oxidative deamination by MAO-A. nih.gov Inhibition of MAO can therefore alter the pharmacokinetic profile of these compounds. nih.gov
While direct studies on DPT's interaction with cyclooxygenase (COX) enzymes are not extensively detailed in the provided search results, research on hyperoxaluria (a condition related to oxalate (B1200264) salts) indicates that selective COX-2 inhibitors can ameliorate certain pathological conditions by reducing oxidative stress. mdpi.com This suggests a potential area for future investigation regarding the oxalate salt of DPT.
Neurochemical Modulation Research
The interaction of N,N-Dipropyltryptamine with monoamine transporters and metabolic enzymes translates into broader effects on neurochemical systems and intracellular signaling.
Investigation of Neurotransmitter Levels in Preclinical Models
Preclinical research indicates that N,N-Dipropyltryptamine (DPT) modulates the levels of key neurotransmitters. A study on in vitro organotypic cultures from rat cortical tissue showed that DPT reversibly alters information-processing dynamics. arxiv.org This is characterized by an increase in the entropy of spontaneous firing activity, suggesting a significant change in neural communication patterns. arxiv.org
The inhibition of serotonin, dopamine, and norepinephrine re-uptake by DPT, as demonstrated in rat brain synaptosomes, directly implies an increase in the extracellular levels of these neurotransmitters. researchgate.net This elevation of monoamines in the synaptic cleft is a primary mechanism through which many psychoactive compounds exert their effects. researchgate.net
Intracellular Signaling Pathway Research (e.g., STAT3, PI3K/AKT/mTOR)
Recent research has begun to explore the effects of compounds like DPT on intracellular signaling pathways that are crucial for cell survival, growth, and plasticity. The PI3K/AKT/mTOR pathway is a highly conserved signaling network that is a downstream target of many growth factor receptors and is implicated in the action of some psychoactive compounds. nih.gov For instance, some antidepressants are known to involve mTOR-dependent synapse formation. core.ac.uk
While direct evidence linking N,N-Dipropyltryptamine to the STAT3 pathway is not prominent in the search results, this pathway is a known player in cellular responses to cytokines and growth factors. frontiersin.orgacs.org Given the complexity of psychedelic action, it is plausible that pathways like STAT3 and PI3K/AKT/mTOR are involved in the downstream cellular responses to the initial receptor and transporter interactions of DPT.
Interactive Data Table: Preclinical Pharmacological Profile of N,N-Dipropyltryptamine
| Target | Interaction | Model System | Finding | Reference |
| Serotonin Transporter (SERT) | Inhibition of re-uptake, Substrate | Rat brain synaptosomes, In vitro | Inhibits serotonin re-uptake with minimal effect on release. Acts as a substrate for the transporter. | researchgate.net, nih.gov |
| Dopamine Transporter (DAT) | Inhibition of re-uptake | Rat brain synaptosomes | Inhibits dopamine re-uptake with little effect on release. | researchgate.net |
| Norepinephrine Transporter (NET) | Inhibition of re-uptake | Rat brain synaptosomes | Inhibits norepinephrine re-uptake with little effect on release. | researchgate.net |
| Monoamine Oxidase (MAO) | Substrate for metabolism | General (Tryptamines) | Tryptamines are primarily metabolized by MAO-A. | nih.gov, researchgate.net |
| Neural Activity | Modulation | In vitro rat cortical cultures | Increases entropy of spontaneous firing activity. | arxiv.org |
Metabolic Pathways and Biotransformation Research in Vitro and Preclinical in Vivo
Identification of Metabolic Enzymes and Pathways
The metabolism of N,N-Dipropyltryptamine is primarily governed by Phase I and Phase II enzymatic reactions, which aim to increase the compound's polarity to facilitate its excretion from the body.
Cytochrome P450 (CYP) Enzyme System Involvement
The initial and most significant phase of metabolism for many tryptamines involves the cytochrome P450 (CYP) enzyme system, a superfamily of heme-containing monooxygenases primarily located in the liver. Research on analogous N,N-dialkylated tryptamines, such as N,N-dimethyltryptamine (DMT) and N-ethyl-N-propyltryptamine (EPT), strongly indicates that CYP enzymes are the principal catalysts in the biotransformation of DPT.
Key metabolic reactions mediated by CYP enzymes for tryptamines include N-dealkylation and hydroxylation. In the case of DPT, this would involve the removal of one or both propyl groups from the nitrogen atom and the addition of hydroxyl groups to the indole (B1671886) ring or the alkyl side chains. Studies on similar compounds have identified several specific CYP isozymes as being instrumental in these processes. For instance, research on DMT has shown that CYP2D6 is a major enzyme responsible for its metabolism, with minor contributions from CYP2C19 and CYP1A2. tandfonline.comnih.govtandfonline.comnih.govwikipedia.org It is highly probable that these same enzymes play a significant role in the metabolism of N,N-Dipropyltryptamine, given the structural similarities.
The primary Phase I metabolic pathways predicted for N,N-Dipropyltryptamine are:
N-dealkylation: This process involves the removal of a propyl group to form N-propyltryptamine (NPT), which can then be further metabolized.
Hydroxylation: This involves the addition of a hydroxyl (-OH) group to the indole nucleus, most commonly at the 6-position, to form 6-hydroxy-DPT. Hydroxylation can also potentially occur on the propyl side chains.
N-oxidation: The formation of an N-oxide metabolite is another possible, though often minor, metabolic route for tertiary amines like DPT. nih.gov
Phase II Metabolic Reactions
Following Phase I metabolism, the resulting metabolites, which now possess functional groups like hydroxyls, can undergo Phase II conjugation reactions. These reactions involve the attachment of endogenous polar molecules, which further increases water solubility and facilitates excretion. For hydroxylated metabolites of DPT, the most likely Phase II pathways are glucuronidation and sulfation. researchgate.netsemanticscholar.org
Glucuronidation: This involves the transfer of glucuronic acid from UDP-glucuronic acid to the hydroxylated metabolite, catalyzed by UDP-glucuronosyltransferases (UGTs).
Sulfation: This reaction, catalyzed by sulfotransferases (SULTs), involves the conjugation of a sulfonate group to the hydroxylated metabolite.
These conjugation reactions result in highly polar and readily excretable metabolites.
In Vitro Metabolism Model Systems
To study the metabolic pathways of compounds like N,N-Dipropyltryptamine without administering them to human subjects, various in vitro model systems are employed. These systems allow for the identification of metabolites and the enzymes responsible for their formation in a controlled laboratory setting.
Subcellular Fractions and Cell Culture Models
A primary tool for in vitro metabolism studies is the use of subcellular fractions, particularly pooled human liver microsomes (pHLM) . tandfonline.comtandfonline.comnih.govnih.govresearchgate.netnih.govfrontiersin.org These preparations contain a high concentration of CYP enzymes and are considered the gold standard for initial metabolic screening. Incubating N,N-Dipropyltryptamine with pHLM in the presence of necessary cofactors like NADPH allows researchers to simulate hepatic metabolism and identify the resulting Phase I metabolites.
In addition to microsomes, more complex systems such as human hepatocytes (liver cells) in culture are used. semanticscholar.orgdntb.gov.uanih.gov Hepatocyte cultures have the advantage of containing a fuller complement of both Phase I and Phase II metabolic enzymes, providing a more complete picture of the biotransformation process, including the formation of conjugated metabolites.
Reconstitution of Metabolic Pathways
To pinpoint the specific CYP isozymes responsible for the metabolism of N,N-Dipropyltryptamine, researchers utilize recombinant human CYP enzymes . tandfonline.comtandfonline.comnih.govbohrium.com These are individual CYP enzymes expressed in a cellular system (e.g., insect cells or bacteria) and then purified. By incubating the compound with each specific isozyme, it is possible to determine which enzymes are capable of metabolizing it and at what rate. For example, studies with DMT have used a panel of recombinant CYPs to confirm the primary role of CYP2D6 in its metabolism. tandfonline.comtandfonline.com This approach allows for the reconstitution of specific metabolic steps in a controlled environment.
Characterization of Metabolic Products in Research Matrices
The identification and structural elucidation of metabolites formed in in vitro systems are crucial for understanding the biotransformation of N,N-Dipropyltryptamine. These metabolites are typically characterized in the research matrix, which is the sample resulting from the in vitro incubation (e.g., the microsomal or hepatocyte incubate).
Advanced analytical techniques are essential for this characterization. The most commonly employed methods are liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) . nih.govresearchgate.netfrontiersin.orgoup.comuniroma1.itoup.com These techniques allow for the separation of the parent compound from its metabolites and provide detailed structural information based on their mass-to-charge ratio and fragmentation patterns.
Based on studies of structurally similar tryptamines, the following metabolites of N,N-Dipropyltryptamine would be anticipated in research matrices:
| Metabolite | Metabolic Pathway | Description |
| N-Propyltryptamine (NPT) | N-dealkylation | Removal of one propyl group from the nitrogen atom. |
| 4-hydroxy-N,N-dipropyltryptamine (4-HO-DPT) | Hydroxylation | Addition of a hydroxyl group at the 4-position of the indole ring. |
| 6-hydroxy-N,N-dipropyltryptamine (6-HO-DPT) | Hydroxylation | Addition of a hydroxyl group at the 6-position of the indole ring. |
| N,N-Dipropyltryptamine N-oxide | N-oxidation | Oxidation of the nitrogen atom on the side chain. |
| Hydroxy-N-propyltryptamine | N-dealkylation & Hydroxylation | A combination of removal of a propyl group and addition of a hydroxyl group. |
| DPT-Glucuronide | Glucuronidation (Phase II) | Conjugation of a glucuronic acid molecule to a hydroxylated metabolite. |
| DPT-Sulfate | Sulfation (Phase II) | Conjugation of a sulfate (B86663) group to a hydroxylated metabolite. |
Analytical Methodologies for N,n Dipropyltryptamine Research
Chromatographic Separation Techniques
Chromatography is the cornerstone of tryptamine (B22526) analysis, enabling the separation of DPT from complex mixtures, including impurities, metabolites, or other psychoactive substances. The inherent similarities among tryptamine analogues necessitate high-resolution separation techniques for unambiguous identification.
Gas chromatography is a well-established technique for the analysis of volatile and thermally stable compounds like tryptamines. For the analysis of N,N-Dipropyltryptamine, samples are typically prepared via a liquid-liquid or solid-phase extraction to isolate the analyte and remove non-volatile matrix components. mdpi.comnih.govjapsonline.com To enhance volatility and improve chromatographic peak shape, derivatization is often employed. A common approach involves acylation, for instance, using pentafluoropropionic anhydride (B1165640) (PFPA), to create more volatile derivatives suitable for GC analysis. nih.govscispace.com
Separation is commonly achieved on low-polarity capillary columns, such as those with a 5% phenyl methyl silicone stationary phase (e.g., DB-5, HP-5MS). japsonline.comswgdrug.org These columns separate compounds based on their boiling points and interaction with the stationary phase. Studies have demonstrated that a range of tryptamines, including DPT, can be successfully separated and identified using GC. japsonline.comnih.gov The retention time of DPT under specific conditions serves as a primary identification parameter. For example, one method reported a retention time of 11.694 minutes for DPT on a DB-1 MS column. swgdrug.org
Table 1: Example Gas Chromatography (GC) Parameters for Tryptamine Analysis
| Parameter | Condition | Source |
|---|---|---|
| Column | DB-1 MS (30m x 0.25 mm x 0.25µm) | swgdrug.org |
| Carrier Gas | Helium at 1 mL/min | swgdrug.org |
| Injector Temp. | 280°C | swgdrug.org |
| Derivatization | Pentafluoropropionic anhydride (PFPA) | nih.govscispace.com |
| Detection | Mass Spectrometry (MS) | nih.govscispace.comswgdrug.org |
High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are powerful techniques for separating non-volatile or thermally labile compounds, making them highly suitable for tryptamine analysis without the need for derivatization. maps.org Reversed-phase (RP) chromatography is the most common mode used for DPT and its analogues. japsonline.comfrontiersin.org
In RP-HPLC, a non-polar stationary phase, typically a C18-modified silica (B1680970) (e.g., LiChrospher® RP-18e, Eclipse Plus C18), is used with a polar mobile phase. japsonline.comfrontiersin.org The mobile phase usually consists of a mixture of water or an aqueous buffer (often containing an acidifier like formic acid to improve peak shape) and an organic modifier like acetonitrile (B52724) or methanol (B129727). frontiersin.orgut.ee Gradient elution, where the proportion of the organic modifier is increased over time, is frequently used to achieve efficient separation of multiple tryptamines within a single run. ut.ee UPLC, which utilizes smaller particle size columns (sub-2 µm), offers higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. researchgate.netmdpi.comnih.gov Two-dimensional LC (2D-LC) techniques, combining different separation modes like hydrophilic interaction liquid chromatography (HILIC) and reversed-phase, can provide exceptional selectivity for analyzing tryptamines in highly complex biological matrices. bohrium.com
Table 2: Example HPLC/UPLC Parameters for Tryptamine Analysis
| Parameter | Condition | Source |
|---|---|---|
| Technique | HPLC / UPLC | japsonline.commdpi.com |
| Column | Reversed-Phase C18 (e.g., Eclipse Plus C18, 4.6 x 150 mm) | frontiersin.org |
| Mobile Phase | Acetonitrile/Methanol and Water with 0.1% Formic Acid | frontiersin.orgut.ee |
| Flow Rate | 0.5 - 1.0 mL/min | frontiersin.org |
| Detection | UV, Mass Spectrometry (MS) | japsonline.comfrontiersin.org |
Capillary Electrophoresis (CE) offers an alternative separation mechanism based on the differential migration of charged species in an electric field. This technique provides high separation efficiency and requires minimal sample and solvent volumes. For tryptamine analysis, methods like capillary zone electrophoresis (CZE) and micellar electrokinetic chromatography (MEKC) are utilized. nih.govnih.gov
In a typical CE method for tryptamines, separation occurs in a fused silica capillary under a high applied voltage. nih.gov The background electrolyte (BGE) composition is critical for achieving resolution. For instance, a BGE of boric acid adjusted to a specific pH (e.g., 9.5) with an organic modifier like methanol has been used effectively. nih.gov To enhance separation and sensitivity, additives such as native alpha-cyclodextrin (B1665218) can be included in the BGE. nih.gov Stacking procedures, which concentrate the sample into a narrow band at the beginning of the separation, can dramatically improve detection limits. nih.gov CE has been successfully compared with GC and HPLC for the separation of a suite of nine different tryptamines, demonstrating its utility as a complementary analytical tool. nih.gov
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
Spectrometric Detection and Quantification Methods
While chromatography separates the components of a mixture, spectrometry provides the means to detect, identify, and quantify them. Coupling these techniques provides the high degree of certainty required in chemical research.
Mass spectrometry is the definitive detection method for the structural confirmation and sensitive quantification of DPT. When coupled with a chromatographic inlet, it provides unparalleled selectivity and sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique where separated compounds eluting from the GC column are ionized, typically by electron ionization (EI). japsonline.com The resulting fragmentation pattern, or mass spectrum, is highly reproducible and acts as a chemical fingerprint for identification. For DPT, the mass spectrum is characterized by a molecular ion peak and specific fragment ions. The most prominent fragmentation occurs via cleavage of the Cα-Cβ bond of the ethylamine (B1201723) side chain, leading to the formation of a stable immonium ion. For N,N-Dipropyltryptamine, this characteristic fragment is observed at a mass-to-charge ratio (m/z) of 114. scispace.com This ion is a key identifier in screening for N,N-dipropyl substituted tryptamines.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying trace levels of compounds in complex matrices. measurlabs.comcreative-proteomics.com After separation by HPLC or UPLC, analytes are ionized, commonly using electrospray ionization (ESI), which is a soft ionization technique that typically preserves the molecular ion ([M+H]+). nih.govtandfonline.com In a tandem mass spectrometer (e.g., a triple quadrupole), this precursor ion is selected, fragmented in a collision cell, and specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and significantly reduces background noise, enabling very low limits of detection. nih.govtandfonline.com High-resolution mass spectrometry (HRMS) coupled with LC provides highly accurate mass measurements, further increasing confidence in compound identification. bohrium.com
Table 3: Characteristic Mass Spectrometry Data for Tryptamines
| Analyte | Technique | Ionization | Key Fragment Ions (m/z) | Source |
|---|---|---|---|---|
| N,N-Dipropyltryptamine (DPT) | GC-MS | EI | 114 | scispace.com |
| N,N-Dimethyltryptamine (DMT) | GC-MS | EI | 58, 130 | researchgate.net |
| 5-MeO-DPT | GC-MS | EI | (Data for derivatized compound) | researchgate.net |
| Deoxypodophyllotoxin (DPT) | LC-MS/MS | ESI (+) | Precursor: 399.05, Product: 231.00 | nih.gov |
Note: Deoxypodophyllotoxin (DPT) is included for illustrative purposes of LC-MS/MS transitions and is not structurally related to N,N-Dipropyltryptamine.
Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used detection method in chromatography, particularly for HPLC and CE. It relies on the principle that molecules with chromophores, such as the indole (B1671886) ring system in tryptamines, absorb light at specific wavelengths. The indole nucleus of tryptamines typically exhibits strong absorbance maxima around 220 nm and a more complex region between 270-290 nm. ut.eeblogspot.com
For N,N-dimethyltryptamine (DMT), characteristic absorption maxima have been reported at approximately 222 nm, 277 nm, and 288 nm. blogspot.com While a specific high-resolution spectrum for DPT is not widely published, its UV absorption profile is expected to be very similar to other tryptamines due to the shared indole chromophore. In practice, UV detectors for HPLC are often set at a single wavelength, such as 240 nm, 254 nm, or 280 nm, to monitor the elution of tryptamine derivatives. japsonline.comfrontiersin.org Diode array detectors (DAD) or photodiode array (PDA) detectors can capture the entire UV-Vis spectrum of an eluting peak, providing additional information for compound identification by comparing the spectrum against a library. ut.ee
Mass Spectrometry (MS) Coupled Techniques (GC-MS, LC-MS/MS)
Sample Preparation Strategies for Biological and Research Matrices
The accurate analysis of N,N-Dipropyltryptamine (DPT) and its oxalate (B1200264) salt in biological and research samples is contingent upon effective sample preparation. The primary objectives of these preparatory steps are to isolate the target analyte from complex matrices, remove interfering substances that can cause matrix effects, and concentrate the analyte to a level suitable for detection by analytical instrumentation. aafs.org The choice of extraction technique depends on the nature of the sample matrix (e.g., blood, plasma, urine, brain tissue), the concentration of the analyte, and the requirements of the subsequent analytical method. bohrium.comresearchgate.net Common strategies include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation (PP). researchgate.netresearchgate.net More modern techniques like QuEChERS and various microextraction methods are also being applied to the analysis of tryptamines. aafs.org
Common Extraction Techniques
Several established methods are routinely employed to extract tryptamines from biological fluids. These techniques, while effective, present different balances of cost, time, and efficiency. aafs.org
Liquid-Liquid Extraction (LLE): This classic technique partitions the analyte between two immiscible liquid phases. swgdrug.org For tryptamines like DPT, the biological sample is typically alkalinized to convert the amine to its free base form, which is more soluble in organic solvents. swgdrug.org The free base is then extracted into a non-polar organic solvent. swgdrug.orgakjournals.com LLE is versatile but can be labor-intensive and may require large volumes of organic solvents. aafs.org
Solid-Phase Extraction (SPE): SPE has become a widely adopted alternative to LLE, offering cleaner extracts and higher throughput. scispace.com The process involves passing the liquid sample through a solid sorbent material packed in a cartridge. scispace.com The analyte is retained on the sorbent while impurities are washed away. Finally, the analyte is eluted with a small volume of a strong solvent. scispace.com For tryptamine analysis, reversed-phase (e.g., C18) or cation-exchange sorbents are commonly used. nih.gov
Protein Precipitation (PP): This is a rapid method for removing proteins from plasma or serum samples. researchgate.netoup.com It involves adding a precipitating agent, typically a water-miscible organic solvent like acetonitrile, to the sample. oup.com The precipitated proteins are then removed by centrifugation, and the supernatant containing the analyte can be directly analyzed or subjected to further cleanup. While fast, PP may not remove all matrix interferences. researchgate.netresearchgate.net
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method, originally developed for pesticide residue analysis in food, has been adapted for extracting new psychoactive substances, including tryptamines, from urine. aafs.org It involves an initial liquid-liquid partitioning with acetonitrile and salts (like magnesium sulfate (B86663) and sodium acetate) to induce phase separation and dry the sample. aafs.org This is followed by a dispersive SPE (d-SPE) cleanup step where the supernatant is mixed with sorbents to remove interfering matrix components. aafs.org Studies have shown high recoveries (>85%) for tryptamines using this technique. aafs.org
The following table provides a general comparison of these common extraction techniques.
Table 1: Comparison of Common Sample Preparation Techniques for Tryptamines
| Technique | Principle | Advantages | Disadvantages | Common Matrices |
|---|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases based on relative solubility. | High recovery for certain analytes; versatile. | Labor-intensive; requires large solvent volumes; can form emulsions. aafs.org | Urine, Blood, Plant Material swgdrug.orgakjournals.comfrontiersin.org |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent and selectively eluted. | Cleaner extracts; high concentration factor; automation-friendly; less solvent use than LLE. scispace.com | Can be more expensive; requires method development. aafs.org | Blood, Urine, Plasma scispace.comnih.gov |
| Protein Precipitation (PP) | Proteins are precipitated from the sample using a solvent, acid, or salt. | Fast and simple; inexpensive. | Less clean extracts; potential for ion suppression in MS analysis. researchgate.netresearchgate.net | Plasma, Serum oup.com |
| QuEChERS | Acetonitrile extraction followed by salting out and dispersive SPE cleanup. | Fast; high throughput; low solvent usage; effective cleanup. aafs.org | Relatively new for this application; may require optimization. | Urine aafs.org |
Detailed Research Findings
Specific protocols have been developed and validated for the extraction of tryptamines, including DPT and its analogs, from various biological samples.
Solid-Phase Extraction (SPE) Protocols A common SPE procedure for tryptamines in blood and urine involves using a mixed-mode cation-exchange column. scispace.com The sample is first buffered before being loaded onto the conditioned column. A series of washes removes neutral and acidic interferences, after which the basic analytes are eluted.
Table 2: Example of a Solid-Phase Extraction Protocol for Tryptamines in Blood/Urine scispace.com
| Step | Reagent/Solvent | Purpose |
|---|---|---|
| Sample Pre-treatment | 100mM phosphate (B84403) buffer (pH 6) | Adjust pH and dilute the sample. scispace.com |
| Column Conditioning | 1. Methanol2. Deionized water3. pH 6 phosphate buffer | Prepare the sorbent for sample loading. scispace.com |
| Sample Loading | Pre-treated sample applied to the column | Adsorb the analyte onto the sorbent. |
| Washing | 1. Deionized water2. 0.1M acetic acid3. Methanol | Remove interfering compounds. scispace.com |
| Elution | Methylene chloride/isopropanol/ammonium hydroxide (B78521) (78:20:2) | Desorb and collect the target analytes. scispace.com |
| Post-Elution | Evaporation under nitrogen and reconstitution in a suitable solvent (e.g., ethyl acetate) | Concentrate the sample for analysis. scispace.com |
Liquid-Liquid Extraction (LLE) Protocols LLE methods for tryptamines often involve a pH adjustment to ensure the analyte is in its non-ionized, free-base form, which enhances its solubility in organic solvents.
Table 3: Example of a Liquid-Liquid Extraction Protocol for Tryptamines swgdrug.org
| Step | Reagent/Solvent | Purpose |
|---|---|---|
| Sample Preparation | Suspend sample in 1 M sodium bicarbonate solution. | Alkalinize the sample to form the free base of the tryptamine. swgdrug.org |
| Extraction | Add chloroform (B151607) and mix. | Partition the free base into the organic solvent. swgdrug.org |
| Phase Separation | Centrifuge to separate the aqueous and organic layers. | Isolate the organic layer containing the analyte. |
| Collection | Collect the organic (chloroform) layer. |
| Final Step | Evaporate the solvent to concentrate the analyte. | Prepare the sample for instrumental analysis. swgdrug.org |
QuEChERS Protocol for Tryptamines in Urine A modified QuEChERS method has proven effective for a broad range of new psychoactive substances.
Table 4: Example of a QuEChERS Protocol for Tryptamines in Urine aafs.org
| Step | Reagent/Solvent | Purpose |
|---|---|---|
| Initial Extraction | Add acetonitrile to urine sample (1:1 ratio). | Precipitate proteins and extract analytes. aafs.org |
| Salting Out | Add magnesium sulfate and sodium acetate (B1210297), then centrifuge. | Induce phase separation and remove water from the acetonitrile layer. aafs.org |
| Dispersive SPE (d-SPE) | Transfer acetonitrile supernatant to a tube with primary secondary amines (PSA), C18, and magnesium sulfate. | Remove fatty acids, pigments, and other interferences. aafs.org |
| Final Step | Centrifuge and dilute the final supernatant for analysis. | Prepare the final extract for injection. aafs.org |
These structured preparation strategies are essential for generating reliable and reproducible data in research involving N,N-Dipropyltryptamine Oxalate, enabling its accurate quantification in complex biological and research matrices.
Preclinical Research Models for N,n Dipropyltryptamine Mechanism Elucidation
In Vitro Cellular Assay Systems
The initial characterization of N,N-Dipropyltryptamine's mechanism of action involves determining its affinity and functional activity at various neurotransmitter receptors. These studies are typically conducted using cultured cell lines genetically engineered to express specific human receptors.
Recent research has demonstrated that DPT is an agonist at several serotonin (B10506) (5-HT) receptors. researchgate.netnih.gov In vitro assays using TRUPATH Gα/βγ biosensors have quantified DPT's binding affinity (Ki) and functional potency (EC₅₀) and efficacy (Eₘₐₓ) at human 5-HT₂ₐ, 5-HT₁ₐ, and 5-HT₁B receptors. researchgate.netnih.gov
At the 5-HT₂ₐ receptor, DPT acts as a moderate potency full agonist, with an efficacy comparable to that of serotonin itself. researchgate.net In contrast, its activity at the 5-HT₁ₐ receptor is that of a low-potency partial agonist. researchgate.netnih.gov Studies have shown an Eₘₐₓ of 53% relative to 5-HT. nih.gov Its functional potency at the 5-HT₁B receptor is also characterized as very low. nih.gov The rank order of functional potency for DPT at these receptors is 5-HT₂ₐ > 5-HT₁B > 5-HT₁ₐ. researchgate.netnih.gov
Table 1: In Vitro Receptor Pharmacology of N,N-Dipropyltryptamine (DPT) at Human Serotonin Receptors
| Receptor Subtype | Binding Affinity (Kᵢ, nM) | Functional Potency (EC₅₀, nM) | Maximal Efficacy (Eₘₐₓ, % of 5-HT) | Agonist/Antagonist Profile |
|---|---|---|---|---|
| 5-HT₂ₐ | 255 ± 40.5 | 311 ± 1.14 | 106 ± 1.13 | Full Agonist |
| 5-HT₁ₐ | 1290 ± 1.33 | 1290 ± 1.25 | 53 ± 3.67 | Partial Agonist |
| 5-HT₁B | 1180 ± 1.25 | 606 ± 1.22 | 83 ± 1.95 | Agonist |
Data sourced from studies utilizing TRUPATH Gα/βγ biosensors in cultured cell lines. researchgate.netnih.gov
To understand a compound's effect on neurotransmitter reuptake, researchers utilize synaptosomes, which are isolated nerve terminals. These preparations are valuable for studying the function of neurotransmitter transporters.
Studies using rat brain synaptosomes have shown that N,N-Dipropyltryptamine, along with other tryptamine (B22526) derivatives, inhibits the reuptake of monoamines. tandfonline.com This suggests that DPT can interact with monoamine transporters, although its primary mechanism is considered to be direct receptor agonism rather than potent reuptake inhibition. tandfonline.comtandfonline.com The compound has been reported to have limited effects on monoamine release. tandfonline.com
The metabolic fate of a compound is a critical aspect of its pharmacological profile. In vitro enzyme activity assays are used to identify the key enzymes responsible for a drug's metabolism and to determine the rate of its degradation. While specific quantitative data for DPT is limited, the metabolism of structurally related tryptamines, such as N,N-Dimethyltryptamine (DMT), has been studied.
Tryptamines are known substrates for monoamine oxidase (MAO), particularly MAO-A, which catalyzes their oxidative deamination. nih.govnih.gov This is a primary pathway for the degradation of endogenous and exogenous tryptamines. nih.govnih.gov Additionally, cytochrome P450 (CYP) enzymes, such as CYP2D6, are involved in the metabolism of tryptamines. oup.com It is anticipated that DPT undergoes enzymatic degradation through similar pathways, primarily involving MAO-A and potentially CYP enzymes, which would influence its bioavailability and duration of action.
Synaptosomal Preparations and Neurotransmitter Uptake Studies
In Vivo Animal Models for Mechanistic Studies
In vivo animal models are essential for understanding how a compound's molecular actions translate into physiological and behavioral effects. Rodent models are commonly used for these assessments.
A key behavioral assay in rodents for assessing the in vivo activation of 5-HT₂ₐ receptors is the head-twitch response (HTR). tandfonline.comnih.gov N,N-Dipropyltryptamine has been shown to induce a dose-dependent HTR in mice, providing in vivo evidence of its 5-HT₂ₐ agonist activity. researchgate.nettandfonline.com Interestingly, the dose-effect curve for DPT-induced HTR is biphasic. tandfonline.com The HTR is considered a behavioral proxy for the psychedelic-like effects of 5-HT₂ₐ agonists. nih.gov
To validate the specific molecular targets responsible for a compound's effects, researchers employ specialized animal models. These can include genetically modified animals (e.g., knockout mice) or the use of selective pharmacological antagonists to block the action of the compound at a specific receptor.
A significant area of research for DPT has been in a mouse model of Fragile X Syndrome (FXS), the Fmr1 knockout mouse, which exhibits audiogenic seizures (AGS). researchgate.netnih.gov In these mice, DPT demonstrated an ability to prevent AGS. researchgate.netnih.gov To determine the underlying mechanism of this antiepileptic effect, researchers pretreated the mice with various selective receptor antagonists before administering DPT. researchgate.netnih.gov
Despite DPT's demonstrated in vitro activity at 5-HT₂ₐ, 5-HT₁ₐ, and 5-HT₁B receptors, pretreatment with selective antagonists for these receptors did not block the anti-AGS effects of DPT. researchgate.netnih.gov The antagonists used in these target validation studies included:
Pimavanserin (a selective 5-HT₂ₐ receptor antagonist/inverse agonist)
WAY-100635 (a selective 5-HT₁ₐ receptor antagonist)
SB-224289 (a selective 5-HT₁B receptor antagonist)
Methiothepin (a pan-serotonin receptor antagonist)
NE-100 (a sigma-1 receptor antagonist)
The inability of these antagonists to reverse DPT's anticonvulsant effects in this model suggests that its mechanism of action for seizure prevention may be independent of these specific serotonin and sigma-1 receptors. researchgate.netnih.gov These findings highlight the complexity of DPT's pharmacology and the importance of using specific animal models for target validation. Further research is needed to identify the precise molecular target responsible for this observed antiepileptic activity.
Behavioral Paradigms for Mechanistic Insight (e.g., Head-Twitch Response)
The head-twitch response (HTR) in rodents is a rapid, side-to-side rotational head movement that serves as a widely utilized behavioral proxy for assessing the effects of serotonergic hallucinogens. nih.govwikipedia.org This response is primarily mediated by the activation of serotonin 5-HT2A receptors, and its frequency is often correlated with the hallucinogenic potency of a substance in humans. nih.gov As such, the HTR assay is a crucial tool in the preclinical evaluation of compounds like N,N-Dipropyltryptamine (DPT) to understand their mechanism of action. wikipedia.orgresearchgate.net
Studies have demonstrated that DPT induces a dose-dependent head-twitch response in mice. nih.govnih.gov In one study, DPT elicited a biphasic dose-effect curve, with a maximum response observed at a specific dose, and a decrease in response at higher doses. researchgate.netnih.gov This biphasic phenomenon is a pattern that has also been observed with other tryptamine and phenethylamine (B48288) hallucinogens. researchgate.net
The involvement of the 5-HT2A receptor in the DPT-induced head-twitch response is strongly supported by antagonist studies. researchgate.netnih.gov Pretreatment with a selective 5-HT2A antagonist, such as M100907, has been shown to be highly effective in blocking the head-twitch behavior elicited by DPT. researchgate.netnih.govnih.gov This indicates that the 5-HT2A receptor is a primary site of action for DPT's effects in this behavioral model. nih.govnih.gov
Interestingly, the 5-HT1A receptor also appears to play a modulatory role in the effects of DPT. researchgate.netnih.gov The selective 5-HT1A antagonist, WAY-100635, when administered prior to DPT, produced a parallel rightward shift in the dose-effect curve for head twitches. nih.govnih.gov This suggests a competitive antagonism at the 5-HT1A receptor, implying that this receptor is also involved in the mechanism of action of DPT, although the antagonism by 5-HT2A antagonists is more profound. researchgate.netnih.govnih.gov
In a study investigating the antiepileptic potential of DPT in a mouse model of Fragile X syndrome, DPT was found to produce a dose-dependent head-twitch response, with maximal effects at a dose of 10 mg/kg. nih.gov This in vivo activity was consistent with its in vitro profile as a moderate potency full agonist at 5-HT2A receptors. nih.gov
The table below summarizes the findings from a study on DPT-induced head-twitch response in mice, demonstrating the dose-dependent effect and the influence of a 5-HT1A antagonist.
Table 1: N,N-Dipropyltryptamine (DPT) Induced Head-Twitch Response (HTR) in Mice
| Treatment | Mean HTR (± SEM) |
|---|---|
| Saline | ~1 |
| DPT (3.0 mg/kg) | ~15 |
| DPT (10.0 mg/kg) | ~12 |
| WAY-100635 (1.0 mg/kg) + Saline | ~1 |
| WAY-100635 (1.0 mg/kg) + DPT (10.0 mg/kg) | ~15 |
Data is approximated from graphical representations in the cited literature and is for illustrative purposes. nih.gov
This behavioral paradigm, along with pharmacological challenges, provides critical insights into the receptor-level mechanisms through which N,N-Dipropyltryptamine oxalate (B1200264) exerts its effects, highlighting the primary role of the 5-HT2A receptor and a modulatory function for the 5-HT1A receptor. researchgate.netnih.gov
Structure Activity Relationship Sar Studies and Analog Development
Structural Modifications and Pharmacological Impact
The nature of the alkyl groups attached to the terminal nitrogen atom of the tryptamine (B22526) side chain significantly impacts receptor binding and functional activity. nih.gov In the case of N,N-Dipropyltryptamine, the two propyl groups at this position are a defining feature. wikipedia.org
Increasing the complexity of the N-alkyl substituents on the tryptamine backbone generally leads to a decrease in peripheral vasopressor activity. nih.gov Studies comparing various N,N-dialkyltryptamines have shown that the length and bulkiness of these alkyl chains can modulate affinity and efficacy at serotonin (B10506) receptors. For instance, research on 4-hydroxy-N,N-dialkyltryptamines demonstrated that compounds with N,N-dipropyl or N,N-diisopropyl groups exhibited high efficacy at the 5-HT2B receptor compared to those with shorter alkyl chains like psilocin. ljmu.ac.uk
Furthermore, the 5-HT2C receptor appears to be less tolerant of bulkier N-substituents compared to the 5-HT2A receptor. ljmu.ac.uk This differential tolerance leads to selectivity. For example, 4-hydroxy-N,N-dipropyltryptamine (4-HO-DPT) shows significant selectivity for the 5-HT2A receptor over the 5-HT2C receptor. ljmu.ac.uk In general, while the introduction of a large lipophilic group at the nitrogen can improve binding affinity, the functional activity may not follow the same trend, with many such congeners acting as partial agonists. acs.org
Table 1: Impact of N-Alkylation on Receptor Activity
| Compound | N-Alkyl Group | Receptor Subtype | Observed Effect |
|---|---|---|---|
| Psilocin | N,N-dimethyl | 5-HT2B | Lower efficacy |
| 4-HO-DPT | N,N-dipropyl | 5-HT2B | High efficacy. ljmu.ac.uk |
| 4-HO-DIPT | N,N-diisopropyl | 5-HT2C | Lower potency. ljmu.ac.uk |
| 4-HO-DPT | N,N-dipropyl | 5-HT2A vs 5-HT2C | 129-fold selectivity for 5-HT2A. ljmu.ac.uk |
The indole (B1671886) ring is a core component of the tryptamine structure and is a prime site for modifications that can drastically alter pharmacological properties. wikipedia.orgwalshmedicalmedia.com Substitutions at various positions on this bicyclic structure can influence receptor affinity, selectivity, and functional outcomes.
The most reactive position on the indole ring for electrophilic substitution is C3. wikipedia.org However, substitutions at other positions, such as C4, C5, and C7, have been extensively studied. nih.govpcbiochemres.com
4-Position Substitutions: Compounds with a 4-hydroxy or 4-acetoxy group, such as 4-HO-DPT and 4-AcO-DPT, have been synthesized and studied. ljmu.ac.uk Generally, 4-substituted tryptamines exhibit high selectivity for 5-HT2A receptors over 5-HT1A and 5-HT2C receptors. researchgate.net The addition of an O-acetyl group, as in 4-AcO-DPT, tends to reduce the in vitro potency at the 5-HT2A receptor by about 10-20 fold compared to its 4-hydroxy counterpart, without significantly altering agonist efficacy. ljmu.ac.uk
5-Position Substitutions: Introducing a substituent at the 5-position of the indole ring often leads to high affinity for 5-HT1A receptors. researchgate.net For example, 5-methoxytryptamine (B125070) is significantly more potent on the human basilar artery compared to the rat aorta. nih.gov
Other Positions: Substitution at the 2-position of the indole ring can also have a profound impact. For instance, 2-phenyl-N,N-diallyltryptamine acts as a 5-HT2A receptor antagonist, in contrast to the agonistic activity of most other tryptamines. wisc.edu
Table 2: Influence of Indole Ring Substitutions on Receptor Selectivity
| Substitution Position | General Effect on Receptor Affinity/Selectivity | Example Compound |
|---|---|---|
| 4-Position | High selectivity for 5-HT2A receptors. researchgate.net | 4-HO-DPT. ljmu.ac.uk |
| 5-Position | High affinity for 5-HT1A receptors. researchgate.net | 5-MeO-DMT. acs.org |
| 2-Position | Can lead to antagonistic activity at 5-HT2A receptors. wisc.edu | 2-Ph-DALT |
N-Alkylation Effects on Receptor Binding and Activity
Comparative Pharmacology of Tryptamine Analogs
The pharmacological profile of N,N-Dipropyltryptamine is best understood in the context of its analogs. Comparing DPT to other tryptamines highlights the specific contributions of its dipropyl substitution.
DPT itself is a serotonin 5-HT2A, 5-HT1B, and 5-HT1A receptor agonist, with this rank order of functional potency. acs.orgnih.govacs.org In radioligand binding studies, DPT displays affinity for these receptors. nih.gov For instance, in one study, DPT showed a Ki of 12 nM at the 5-HT2A receptor. nih.gov
Compared to N,N-diallyltryptamine (DALT), DPT has a higher potency in inducing the head-twitch response in mice, a behavioral proxy for 5-HT2A receptor activation. wisc.edu The order of potency for various tryptamine analogs can differ depending on the tissue or receptor subtype being examined. nih.gov For example, while tryptamine, N-methyltryptamine, and 5-methyltryptamine (B158209) are equipotent on both human basilar artery and rat aorta, 5-hydroxytryptamine and 5-methoxytryptamine show much greater potency on the human basilar artery. nih.gov
The development of indazole analogs of tryptamines, such as those related to 5-MeO-DMT, has further expanded the understanding of SAR, revealing potent 5-HT2 receptor agonists and highlighting the need for careful characterization of subtype selectivity, particularly at the 5-HT2B receptor. acs.org
Table 3: Comparative Receptor Binding Affinity (Ki, nM) of DPT and Serotonin (5-HT)
| Compound | 5-HT2A Receptor | 5-HT1A Receptor | 5-HT1B Receptor |
|---|---|---|---|
| DPT | 12 | 26 | 15 |
| 5-HT | 8 | 1641 | 8081 |
Data sourced from a study using [3H]LSD for 5-HT2ARs and [3H]5-CT for 5-HT1A and 5-HT1BRs. nih.gov
Theoretical and Computational Chemistry Studies of N,n Dipropyltryptamine
Molecular Docking and Ligand-Receptor Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For tryptamines like DPT, these studies primarily focus on their interaction with serotonin (B10506) receptors, particularly the 5-HT2A and 5-HT1A subtypes, which are believed to mediate their psychoactive effects. nih.gov
Research on analogous compounds, such as N,N-Dimethyltryptamine (DMT), provides a framework for understanding DPT's likely binding modes. Docking simulations of DMT with the 5-HT1B receptor, for instance, have identified key interactions. researchgate.net These typically involve a crucial hydrogen bond between the protonated nitrogen of the tryptamine's ethylamine (B1201723) side chain and specific acidic residues in the receptor's binding pocket, such as glutamate (B1630785) (Glu) or aspartate (Asp). mdpi.com Additionally, the indole (B1671886) ring of the tryptamine (B22526) structure often engages in π-π stacking or π-alkyl interactions with aromatic residues like phenylalanine (Phe) and tryptophan (Trp) within the receptor. researchgate.net
While specific docking studies exclusively on DPT are not as prevalent in the literature, the principles derived from DMT and other tryptamines are applicable. The larger N-dipropyl groups of DPT, compared to DMT's N-dimethyl groups, would occupy more space in the binding pocket, potentially influencing its orientation and affinity for the receptor. These steric differences are critical factors that docking studies can model to rationalize variations in potency and efficacy across the tryptamine family. Studies have also explored the binding of tryptamines to transporter proteins like human serum albumin (HSA), which is crucial for their distribution in the body. icm.edu.pl
| Receptor/Protein | Ligand | Key Interacting Residues | Interaction Type | Reference |
| 5-HT1B Receptor | DMT | Ala216, Phe330 | π-alkyl | researchgate.net |
| σ1 Receptor | General Ligands | Glu172 | Hydrogen Bond | mdpi.com |
| Human Serum Albumin | LSD | Tyr148, Gln196 | Hydrogen Bond | icm.edu.pl |
| Human Serum Albumin | LSD | Asp108, Ser193, Cys249 | Hydrophobic | icm.edu.pl |
| Human Serum Albumin | DMT | Leu115, Pro118, Ile142 | Hydrophobic | icm.edu.pl |
Molecular Dynamics Simulations and Membrane Permeation Modeling
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the movement and interactions of atoms and molecules over time. A significant application of MD simulations for tryptamines is modeling their permeation across cell membranes. nih.gov This process is critical, as recent evidence suggests that some psychedelic compounds may need to cross the neuronal membrane to act on intracellular 5-HT2A receptors. nih.govnih.gov
Computational studies employing classical MD simulations and umbrella sampling techniques have investigated the membrane permeation behavior of a series of tryptamines. nih.govresearchgate.net These simulations calculate the potential of mean force (PMF), which represents the free energy profile of the molecule as it moves across the lipid bilayer. A key finding from these studies is the profound impact of the molecule's protonation state. nih.govacs.org At physiological pH, tryptamines are mostly protonated (ionized), and in this state, they face a very high energy barrier to crossing the hydrophobic core of the membrane, making them effectively impermeable. nih.govacs.org Permeation is therefore believed to occur when the molecule is in its neutral, unprotonated state.
The nature of the N-alkyl substituents also plays a crucial role. Studies comparing tryptamine, N-methyltryptamine, and N,N-dimethyltryptamine (DMT) show that N-alkylation influences membrane permeability. nih.gov While specific data on DPT is limited, the trends suggest that the size and hydrophobicity of the alkyl groups are determining factors. The larger dipropyl groups of DPT compared to the dimethyl groups of DMT would increase its lipophilicity, which could enhance its partitioning into the membrane, but the increased size might also affect the kinetics of the permeation process.
| Compound | Permeation Finding | Method | Reference |
| Protonated Tryptamines | Substantially high energy barrier at the center of the bilayer, making them highly impermeable. | Molecular Dynamics | nih.govacs.org |
| Neutral Tryptamines | Can permeate the lipid bilayer. | Molecular Dynamics | acs.org |
| N,N-Dimethyltryptamine | Exhibits increased permeability compared to the primary amine tryptamine. | Molecular Dynamics | nih.govnih.gov |
| 5-MeO-DMT | Spontaneously crosses the membrane during simulation time in its neutral form. | Molecular Dynamics | researchgate.net |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, often using Density Functional Theory (DFT), are employed to investigate the fundamental electronic properties of molecules. chemrj.orgacs.org These methods provide insights into electron distribution, orbital energies, and chemical reactivity, which can be correlated with biological activity.
Studies analyzing a range of psychedelic compounds have used quantum chemical descriptors to understand their potency. acs.org Using a "donor-acceptor map" (DAM), which plots electron-donating versus electron-accepting capabilities, researchers can classify different structural families. In one such study, DPT was analyzed alongside DMT and diisopropyltryptamine (DiPT). acs.org These compounds, which lack hydroxyl or methoxy (B1213986) groups, were found to have similar electron acceptor properties to tryptamines with methoxy groups and were better electron acceptors than those with hydroxyl groups (e.g., psilocin). acs.org
| Compound | Key Quantum Chemical Finding | Reference |
| N,N-Dipropyltryptamine (DPT) | Shows similar electron acceptor properties to compounds with methoxy groups. | acs.org |
| N,N-Dipropyltryptamine (DPT) | Better electron acceptor than tryptamines with hydroxyl groups (e.g., psilocin). | acs.org |
| Tryptamine Derivatives | Generally better electron donors than phenethylamine (B48288) (2C-x) and DOx families. | acs.org |
| N,N-Dimethyltryptamine (DMT) | Quantum calculations suggest its oxidation by MAO-A requires a lower activation barrier than that of primary tryptamine. | researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
Quantitative Structure-Activity Relationship (QSAR) studies aim to build statistical models that correlate the chemical structure of compounds with their biological activity. nih.govacs.org For hallucinogenic tryptamines, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) are used to understand which structural features are important for high receptor affinity. researchgate.net
These models typically confirm the importance of a protonated nitrogen atom in the ethylamine side chain for optimal activity. The models also quantify the influence of substitutions on both the indole ring and the amino group. A 3D-QSAR study on a diverse set of hallucinogens, including tryptamines and phenylalkylamines, highlighted the steric and electrostatic fields around the molecules that are crucial for binding to the 5-HT2A receptor. The size and shape of the N-alkyl substituents (such as the dipropyl groups in DPT) are critical parameters in these models, as they directly modulate the steric field and hydrophobic interactions within the receptor's binding site.
Pharmacophore modeling, a related technique, abstracts the key chemical features required for biological activity into a 3D spatial arrangement. researchgate.net A typical pharmacophore for a tryptamine hallucinogen would include a hydrophobic/aromatic center (the indole ring), a hydrogen bond donor/positive ionizable feature (the side-chain nitrogen), and specific locations for hydrophobic groups or hydrogen bond acceptors depending on the substitution pattern. These models serve as powerful tools for designing new molecules with potentially higher affinity or selectivity and for screening large chemical databases to find novel compounds with desired biological activity. acs.orgresearchgate.net
Legal and Regulatory Aspects in Chemical Research of N,n Dipropyltryptamine
Research Implications of Controlled Substance Classifications
The legal framework surrounding N,N-Dipropyltryptamine (DPT) is complex and varies by jurisdiction, impacting its availability for scientific investigation. In the United States, DPT is not scheduled at the federal level. wikipedia.org This means that researchers may not require a Drug Enforcement Administration (DEA) controlled substances license to possess and study the compound, making it more accessible for laboratory research. nih.gov
However, the Federal Analogue Act could potentially be applied, which allows for the prosecution of purchase, sale, or possession if DPT is considered an analog of a Schedule I substance like N,N-Dimethyltryptamine (DMT) or N,N-Diethyltryptamine (DET). wikipedia.org Some states have enacted their own regulations; for instance, Florida and Maine classify DPT as a Schedule I controlled substance, making it illegal to buy, sell, or possess within those states. wikipedia.org
Internationally, the legal status of DPT also differs. For example, in the United Kingdom, it is classified as a Class A drug, while in Germany, its use is restricted to industrial and scientific purposes. wikipedia.org The scheduling of structurally related tryptamines into Schedule I of the Controlled Substances Act highlights the increasing regulatory scrutiny of these compounds. nih.gov This evolving legal landscape necessitates that researchers remain vigilant about the specific regulations in their location to ensure compliance.
The classification of a substance as a controlled or scheduled drug has profound implications for research. It can create significant hurdles for scientists, including stringent licensing requirements, rigorous security protocols for storage and handling, and detailed record-keeping. These measures, while intended to prevent abuse and diversion, can also slow the pace of research into the potential therapeutic benefits of compounds like DPT. cymitquimica.com
Forensic Science and Analytical Chemistry in Regulatory Contexts
Forensic science and analytical chemistry play a crucial role in the enforcement of regulations surrounding N,N-Dipropyltryptamine and other designer drugs. The development of reliable analytical methods is essential for law enforcement to identify seized substances and for toxicologists to detect them in biological samples. oup.com
A variety of analytical techniques are employed for the identification and quantification of tryptamines. Gas chromatography-mass spectrometry (GC-MS) is a widely used method for the analysis of seized drugs, providing both retention time and a fragmentation mass spectrum for compound identification. For enhanced sensitivity and specificity, especially in complex biological matrices like plasma and urine, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often the method of choice. oup.comoup.com
Recent advancements have led to the development of validated LC-MS/MS methods for the simultaneous determination of multiple tryptamines, including DPT and its metabolites. oup.com These methods are critical for pharmacokinetic and pharmacodynamic studies, which are essential for understanding the effects of these substances. oup.com For instance, a method was developed to quantify six different tryptamines in rat plasma, achieving linearity in the 0.5–100 ng/mL range. oup.com
The data generated from these analytical techniques inform regulatory bodies and can lead to the scheduling of new psychoactive substances. murdoch.edu.au Mass spectral libraries and reference standards are vital tools for forensic laboratories to accurately identify unknown substances. murdoch.edu.au The continuous emergence of new designer drugs necessitates the ongoing development and validation of analytical methods to keep pace with the evolving drug landscape. maps.org
Future Directions and Unanswered Questions in N,n Dipropyltryptamine Research
Addressing Gaps in Mechanistic Understanding
A primary focus of future research will be to unravel the complexities of DPT's mechanism of action. While it is established that DPT acts as an agonist at serotonin (B10506) 5-HT₂A and 5-HT₁A receptors, the full scope of its pharmacological activity is not yet clear. acs.orgnih.govontosight.ai
Key unanswered questions include:
Intracellular Signaling Pathways: Beyond initial receptor binding, the downstream intracellular signaling cascades triggered by DPT are largely unknown. Research is needed to understand how DPT influences pathways that promote neuroplasticity, which may be crucial for its potential therapeutic effects. acs.org
Atypical Mechanisms: Recent studies have shown that DPT can prevent audiogenic seizures in a mouse model of Fragile X syndrome through a mechanism that appears to be independent of serotonin and sigma-1 receptors. acs.org This surprising finding opens up a new area of inquiry into novel, non-serotonergic mechanisms of action for DPT.
Table 1: Known Receptor Interactions of N,N-Dipropyltryptamine
| Receptor Subtype | Interaction Type | Role in DPT's Effects | Citation |
| 5-HT₂A | Agonist | Primary mediator of hallucinogen-like effects. | nih.gov |
| 5-HT₁A | Partial Agonist | Modulates behavioral effects; may contribute to therapeutic potential. | acs.orgnih.govnih.gov |
| 5-HT₁B | Low-Potency Agonist | Contribution to overall effects is currently unclear. | acs.orgacs.org |
Exploration of Novel Research Applications
The unique properties of DPT suggest several promising avenues for future research applications beyond its historical use in psychotherapy for alcoholism. karger.com
Potential areas of exploration include:
Neurodevelopmental and Neurological Disorders: The discovery of DPT's anti-seizure effects in a Fragile X syndrome model suggests its potential as a research tool and possibly a therapeutic lead for conditions involving neuronal hyperexcitability. acs.org Further studies are warranted to explore its effects in other models of epilepsy and neurodevelopmental disorders.
Mental Health and Neuroplasticity: Like other psychedelics, DPT is being considered for its potential to treat mental health conditions such as depression and anxiety. ontosight.aiosf.io Future research will likely focus on its ability to induce neuroplastic changes, which could underpin long-term therapeutic benefits.
Information Processing in Neural Circuits: In vitro studies using organotypic cultures of cortical tissue have demonstrated that DPT alters information-processing dynamics, increasing the entropy of neural activity while reorganizing the structure of neuronal connections. nih.govresearchgate.net This makes DPT a valuable tool for investigating how psychedelics impact the fundamental computations of neural circuits. nsf.gov
Advancements in Analytical and Computational Methodologies
Progress in understanding DPT will also be driven by the development and application of more sophisticated analytical and computational techniques.
Analytical Chemistry: Robust and sensitive analytical methods are crucial for pharmacokinetic and metabolic studies. Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed for the detection and quantification of tryptamines, including DPT and its metabolites, in various matrices. maps.orgoup.comjapsonline.comfree.fr Future work will likely focus on refining these methods for greater sensitivity and application in clinical and forensic settings. researchgate.net
Table 2: Analytical Methods for N,N-Dipropyltryptamine
| Analytical Technique | Application | Citation |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and characterization of DPT and other tryptamines. | maps.orgjapsonline.comfree.fr |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Detection and quantification of DPT and its metabolites in plasma. | oup.com |
| High-Performance Liquid Chromatography (HPLC) | Separation and identification of tryptamine (B22526) derivatives. | japsonline.com |
Q & A
Q. What are the primary pharmacological targets and mechanisms of action of N,N-Dipropyltryptamine (DPT) Oxalate in neuropsychiatric research?
DPT Oxalate acts as a monoamine reuptake inhibitor, targeting dopamine, serotonin, and norepinephrine transporters with IC50 values of 23 μM, 2.9 μM, and 9.1 μM, respectively, as determined via in vitro radioligand displacement assays . Methodologically, researchers should employ competitive binding assays using radiolabeled neurotransmitters (e.g., [<sup>3</sup>H]-serotonin) in transfected cell lines or synaptosomal preparations to validate these interactions.
Q. How can researchers synthesize and analytically characterize N,N-Dipropyltryptamine Oxalate?
Synthesis typically involves reacting tryptamine derivatives with oxalyl chloride or oxalic acid under controlled conditions, followed by purification via recrystallization . Analytical characterization requires:
Q. What are the recommended storage conditions and stability profiles for DPT Oxalate in laboratory settings?
DPT Oxalate should be stored at -20°C in powder form and -80°C in solvent (e.g., DMSO) to prevent degradation. Stability studies using accelerated thermal degradation assays (e.g., 40°C/75% RH for 6 months) coupled with HPLC purity analysis are recommended to establish shelf-life .
Advanced Research Questions
Q. How should researchers design experiments to evaluate DPT Oxalate’s efficacy in chronic pain or cancer-related symptom models?
- Preclinical models : Use rodent neuropathic pain assays (e.g., spared nerve injury) with DPT administered intraperitoneally (15–30 mg/kg) and pain thresholds measured via von Frey filaments .
- Clinical frameworks : Double-blind, placebo-controlled trials (e.g., 15–30 mg doses in humans) with endpoints like anxiety/depression scales (HADS) and quality-of-life metrics (SF-36), as piloted in psychedelic-assisted psychotherapy studies .
Q. How can contradictions in reported receptor affinities (e.g., 5-HT1A vs. 5-HT2A mediation) be resolved?
Discrepancies may arise from species-specific receptor expression or assay conditions. Methodological solutions include:
- Comparative radioligand binding assays using homogenized brain tissue (e.g., rat cortex for 5-HT2A) versus transfected human cell lines .
- Functional assays (e.g., calcium flux in HEK-293 cells) to distinguish agonist/antagonist activity .
Q. What advanced analytical techniques can resolve structural ambiguities in DPT derivatives or metabolites?
- X-ray crystallography to determine the salt form (e.g., fumarate vs. oxalate) and hydrogen-bonding patterns, as demonstrated for 4-HO-DPT .
- High-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) to differentiate isomers (e.g., N-propyl vs. N-allyl substituents) .
Q. How can metabolic stability and pharmacokinetics of DPT Oxalate be assessed for preclinical development?
- In vitro assays : Incubate with liver microsomes (human/rodent) and quantify metabolites via LC-QTOF-MS .
- Pharmacokinetic profiling : Administer DPT intravenously/orally to rodents, collect plasma samples at intervals (0–24h), and analyze using LC-MS/MS to calculate AUC, Cmax, and half-life .
Methodological Resources
- Receptor binding data : Refer to affinity profiles from the Psychedelics and the Human Receptorome study, which catalogues 5-HT receptor interactions .
- Crystallographic protocols : Follow procedures for tryptamine derivatives outlined in Crystallography's Role in Understanding Psychedelic Compounds .
- Analytical standards : Use this compound (CAS 1796932-63-2) with ≥98% purity, as validated in forensic and clinical studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
